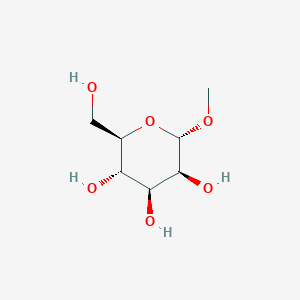

Methyl alpha-D-mannopyranoside

描述

Definition and Relevance as a Mannose Derivative

Methyl alpha-D-mannopyranoside is a carbohydrate and a derivative of mannose. nih.gov It is classified as a methyl mannoside with an alpha-configuration at the anomeric center. nih.govebi.ac.uk This compound is a colorless, crystalline solid that is soluble in water and other polar solvents. chemsynlab.com Its structure allows it to form hydrogen bonds, a key feature in its biological interactions. chemsynlab.com

This monosaccharide is structurally significant as it mimics naturally occurring mannose polymers found in plant tissues. nih.gov It is considered a simple sugar that is naturally present in the environment. federalregister.gov The compound is also known by several synonyms, including Methyl α-D-mannoside and α-Methyl-D-mannoside. chemimpex.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄O₆ |

| Molecular Weight | 194.18 g/mol |

| Melting Point | 193-196 °C |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water |

Data sourced from multiple reputable chemical suppliers. chemsynlab.comchemimpex.com

Ubiquitous Presence and Role in Biological Processes

This compound is found in nature within certain plants, such as Lilium pumilum and Lilium tenuifolium. nih.gov Its presence extends to dietary exposure through the breakdown of mannose polymers in various plant-based foods, notably in guar (B607891) gum, a common food additive. nih.govfederalregister.gov

In biological systems, this compound and its derivatives play a crucial role by mimicking natural sugars. researchgate.net This mimicry allows them to interact with and potentially disrupt biological processes that involve carbohydrate-protein interactions. researchgate.net A significant aspect of its biological function is its ability to bind to the carbohydrate recognition domains of proteins like lectins, thereby inhibiting their activity. chemsynlab.com These interactions are fundamental to cellular processes such as adhesion, migration, and signaling. chemsynlab.com

Significance in Biochemical Research

The unique properties of this compound make it an invaluable tool in biochemical research. chemimpex.com It is widely used to study carbohydrate-protein interactions, which are critical for understanding various cellular functions. chemsynlab.comchemimpex.com

One of its primary applications is in affinity chromatography, a technique used for purifying glycoproteins and other glycoconjugates. In this method, it serves as an eluent to release bound molecules from a lectin-coated column. deyerchem.com For instance, it is effective in eluting glycoproteins from columns containing Concanavalin A (ConA), a lectin that specifically binds to mannose and glucose residues. diva-portal.orgsigmaaldrich.com

Furthermore, it is utilized as a substrate in enzyme assays, particularly for enzymes like alpha-mannosidase. Researchers can measure the rate at which the enzyme cleaves the glycosidic bond in this compound to determine enzyme activity and kinetics. It also serves as a competitive inhibitor in studies of mannose binding, for example, with Escherichia coli. chemicalbook.com

Table 2: Key Research Applications of this compound

| Application Area | Specific Use | Research Focus |

|---|---|---|

| Protein Purification | Eluent in affinity chromatography | Isolation of glycoproteins and glycoconjugates. |

| Enzymology | Substrate for α-mannosidase | Determining enzyme kinetics and activity. |

| Cell Biology | Inhibitor of lectin binding | Studying carbohydrate-mediated cellular processes. chemsynlab.com |

| Drug Development | Building block for synthesis | Creating novel carbohydrate-based therapeutic agents. chemsynlab.comsmolecule.com |

| Plant Science | Plant growth regulator | Modulating glycoregulation to enhance crop productivity. federalregister.govcas.czsemanticscholar.org |

Historical Context and Early Research Directions

Early research on mannose and its derivatives was largely dependent on ivory nut meal as the primary source material. google.com A significant advancement came with the development of practical methods to isolate mannose constituents from other plant tissues, making compounds like this compound more accessible for study. google.com A US patent filed in 1966 outlines a method for producing and recovering this compound from natural sources like guar flour. google.com

Initial synthetic routes involved the reaction of mannose with methyl alcohol in the presence of an acid catalyst. chemsynlab.com For example, one method involved refluxing D-mannose with methanolic hydrogen chloride, followed by crystallization to obtain pure this compound. google.com

Early structural studies focused on its interactions with lectins. A landmark study in 1989 provided a detailed look at the saccharide-binding site of Concanavalin A complexed with this compound, which was a crucial step in understanding lectin-saccharide interactions. researchgate.net Subsequent research refined the crystal structure of this complex to a higher resolution, providing even greater detail. researchgate.net These foundational studies paved the way for its extensive use in glycobiology and related fields. medchemexpress.comtargetmol.comtargetmol.commedchemexpress.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVAGTYPODGVJG-VEIUFWFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10897266 | |

| Record name | Methyl alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to slightly gray odorless powder; [Acros Organics MSDS] | |

| Record name | Methyl alpha-D-mannopyranoside | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20830 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

617-04-9, 25281-48-5 | |

| Record name | Methyl α-D-mannopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl alpha-D-mannopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl alpha-D-mannoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01979 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methyl alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl α-D-mannopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Chemical Modifications of Methyl Alpha D Mannopyranoside

Synthetic Routes and Methodologies

The synthesis of methyl alpha-D-mannopyranoside and its derivatives involves several established and modern chemical methods. These range from classical glycosylation reactions to highly specific, catalyst-controlled modifications that target individual hydroxyl groups on the mannose ring.

The most common and direct method for synthesizing this compound is the Fischer glycosylation of D-mannose. researchgate.netzhishangchemical.com This reaction involves treating mannose with methanol (B129727) in the presence of an acid catalyst. Current time information in Bangalore, IN. The process results in the formation of a glycosidic bond between the anomeric carbon of mannose and the methyl group from methanol. nih.gov

Typically, the reaction is performed by heating an anhydrous methanolic solution of the unprotected mannose with a strong acid, such as hydrochloric acid or sulfuric acid. Current time information in Bangalore, IN.google.com The reaction yields a mixture of isomers, including α- and β-pyranosides and furanosides. semanticscholar.org The thermodynamically more stable α-pyranoside, this compound, is often the major product, especially after prolonged reaction times that allow the mixture to equilibrate. semanticscholar.org The preferential crystallization of this compound from the cooled reaction mixture allows for its isolation in a substantially pure form. google.com

Modern variations of the Fischer glycosylation have been developed to improve reaction times and yields. Microwave-assisted synthesis, for example, can significantly accelerate the reaction, reducing the time from hours to minutes while still favoring the formation of the α-anomer. scientificlabs.co.uk The use of solid acid catalysts, such as Amberlite resins, simplifies the work-up procedure by allowing the catalyst to be removed by simple filtration. scientificlabs.co.uk Continuous flow processing using heterogeneous acid catalysts has also been successfully applied, demonstrating the scalability of the Fischer glycosylation for producing methyl glycosides. semanticscholar.org

| Fischer Glycosylation Method | Catalyst | Key Features | Reference(s) |

| Classical Method | HCl or H₂SO₄ | Equilibrium-controlled, favors thermodynamic α-anomer. | zhishangchemical.comCurrent time information in Bangalore, IN.google.com |

| Microwave-Assisted | Acidic Resin (e.g., Amberlite) | Rapid reaction times (minutes), good yields. | scientificlabs.co.uk |

| Continuous Flow | Heterogeneous Acid Catalyst | Scalable, consistent product ratios. | semanticscholar.org |

The selective modification of the four hydroxyl groups (-OH) of this compound is a key strategy for synthesizing a wide range of derivatives. The primary hydroxyl group at the C-6 position is the most sterically accessible and generally the most reactive, making it a common site for initial modification. researchgate.netmpbio.com However, various techniques have been developed to target other hydroxyl groups with high selectivity.

Regioselective cinnamoylation can be achieved at the C-6 position through direct acylation. A unimolar, one-step reaction of this compound with cinnamoyl chloride in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) at low temperatures preferentially yields methyl 6-O-cinnamoyl-α-d-mannopyranoside. Current time information in Bangalore, IN. This selective acylation at the C-6 position serves as a crucial step for the further synthesis of more complex derivatives. Current time information in Bangalore, IN.nih.gov

The regioselectivity of bromobenzoylation on this compound is highly dependent on the reaction methodology. researchgate.netscientificlabs.co.uk

Direct Acylation: Using a direct method with 3-bromobenzoyl chloride under standard conditions leads to the preferential formation of the methyl 6-O-(3-bromobenzoyl)-α-D-mannopyranoside derivative in high yield. nih.govscientificlabs.co.uk This highlights the higher reactivity of the primary C-6 hydroxyl group.

Dibutyltin (B87310) Oxide Method: In contrast, employing the dibutyltin oxide method results in the formation of the 3-O-substituted product with high selectivity. researchgate.net This method involves the formation of a cyclic tin intermediate that selectively activates the equatorial hydroxyl group at C-3, which is cis to the C-2 hydroxyl, directing the acylating agent to this position. mpbio.com

| Acylation Method | Reagent | Major Product | Yield | Reference(s) |

| Direct Acylation | 3-Bromobenzoyl chloride | Methyl 6-O-(3-bromobenzoyl)-α-D-mannopyranoside | 80.30% | nih.govscientificlabs.co.uk |

| Dibutyltin Oxide Method | 3-Bromobenzoyl chloride | Methyl 3-O-(3-bromobenzoyl)-α-D-mannopyranoside | High | researchgate.net |

Similar to other direct acylation methods, the regioselective unimolar hexanoylation of this compound under controlled conditions primarily furnishes the 6-O-hexanoate derivative. researchgate.netmpbio.com This indicates the preferential reactivity of the C-6 hydroxyl group. This 6-O-acyl derivative can then be used as an intermediate to introduce other acyl chains at the remaining C-2, C-3, and C-4 positions. mpbio.com Other acylation reactions, such as valeroylation, also show a primary preference for the C-6 position, followed by the C-3 hydroxyl. mpbio.com The use of specific reagents like bis(2-oxooxazolidin-3-yl)phosphinic chloride (BOP-Cl) with various carboxylic acids also allows for the regioselective acylation at the primary C-6 hydroxyl group. researchgate.net

This compound is a valuable chiral precursor for the synthesis of polyhydroxylated iminosugars, which are analogues of sugars where the ring oxygen is replaced by a nitrogen atom. semanticscholar.orgnih.gov These compounds are of significant interest as they often act as potent inhibitors of glycosidases. nih.gov

A notable application is the synthesis of tri- and tetrahydroxylated seven-membered iminosugars (azepanes) with a D-manno configuration. nih.govchemicalbook.com A key step in this synthetic pathway involves a reductive amination-mediated ring expansion of a derivative prepared from this compound. nih.gov

Furthermore, this compound has been utilized to achieve a nine-step synthesis of deoxymannojirimycin (DMJ), a polyhydroxylated piperidine (B6355638) (a six-membered iminosugar). researchgate.net This synthesis involves the creation of an epoxide derivative from the starting mannoside, followed by methanolysis, deprotection, and catalytic hydrogenation. researchgate.net The compound has also served as the starting material for the synthesis of manno-nojiristegine, a stable hybrid of nojirimycin (B1679825) and calystegine, through a multi-step process. rsc.org These syntheses demonstrate the utility of this compound as a foundational block for creating complex, nitrogen-containing sugar mimics.

Bromobenzoylation

Derivatization for Specific Applications

The targeted synthesis of this compound derivatives allows for the creation of molecules with tailored functions. By selectively modifying the carbohydrate scaffold, chemists can develop compounds for use as building blocks in complex oligosaccharide synthesis, as precursors for novel therapeutic agents, and as tools for studying biological systems.

This compound derivatives are instrumental as glycosyl donors for the formation of new glycosidic bonds, a fundamental reaction in the synthesis of oligosaccharides and glycoconjugates. chemimpex.com To achieve this, the anomeric hydroxyl group must be converted into a good leaving group. One common strategy involves a multi-step sequence where protecting groups are first introduced at other hydroxyl positions. For instance, Methyl 2,3:4,6-Di-O-benzylidene-α-D-mannopyranoside is a stable, protected form that can be used in glycosylation reactions. chemimpex.com

A practical laboratory synthesis suitable for introducing students to modern glycosylation involves a four-step sequence starting from a fully acetylated mannose precursor. acs.org

Selective Deacetylation: The anomeric acetyl group is selectively removed under mild conditions, yielding a free hydroxyl group at the C-1 position. acs.org

Anomeric Activation: The resulting hydroxyl group is activated by reaction with trichloroacetonitrile (B146778) in the presence of a base to form an anomeric trichloroacetimidate (B1259523). This group is an excellent leaving group for glycosylation reactions. acs.org

Mannosylation: The activated trichloroacetimidate donor is then reacted with an acceptor molecule, such as the natural coumarin (B35378) 4-methylumbelliferone, in the presence of a promoter like trimethylsilyl (B98337) trifluoromethanesulfonate. acs.org

Deprotection: Finally, the remaining acetyl protecting groups are removed to yield the target aromatic glycoside, 4-Methylumbelliferyl-alpha-D-mannopyranoside. acs.org This product is a fluorogenic substrate used in biological assays.

This process highlights the critical role of protecting groups and anomeric activation in controlling the stereochemical outcome and facilitating the formation of the desired glycosidic linkage. acs.org

Partial methylation of this compound is a key technique for preparing intermediates used in the synthesis of complex carbohydrates and for structural analysis of polysaccharides. The goal is to selectively methylate one or more of the free hydroxyl groups. Various methods, including the Haworth, Kuhn, and Purdie procedures, are employed to achieve different degrees of methylation. journals.co.zascielo.br For example, partial methylation of this compound followed by hydrolysis yields a complex mixture of O-methylated mannose derivatives. journals.co.za

To analyze these mixtures, the reducing sugars are typically converted into more volatile derivatives, such as per-O-acetylated aldononitriles. journals.co.za This is achieved by first preparing the oximes, followed by simultaneous acetylation and dehydration. journals.co.za The resulting mixture of acetylated O-methyl mannononitriles can then be separated and identified using gas-liquid chromatography-mass spectrometry (GLC-MS). journals.co.za The individual isomers (e.g., di-O-, tri-O-, and tetra-O-methyl derivatives) are identified by comparing their mass spectra and retention times with those of known standards. journals.co.zacdnsciencepub.com The methylation of methyl 6-O-trityl-α-D-mannopyranoside provides another convenient route to synthesize specific partially methylated derivatives of methyl α-D-mannopyranoside. lookchem.com

Anhydrosugars are bicyclic derivatives of monosaccharides formed by intramolecular dehydration. The synthesis of 1,6-anhydro-β-D-mannopyranose from methyl-α-D-mannopyranoside (MαMP) can be achieved with high selectivity through microwave-assisted heating. researchgate.net This method involves the demethanolization of MαMP in a solvent like sulfolane (B150427) at elevated temperatures (e.g., 240°C for 3 minutes) without the need for a catalyst. researchgate.net This process selectively yields 1,6-anhydro-β-D-mannopyranose over its furanose counterpart. researchgate.net

Other synthetic strategies target different anhydro structures. For example, methyl 2,6-anhydro-3-deoxy-3-phthalimido-α-D-mannopyranoside has been synthesized from methyl 2,6:3,4-dianhydro-α-D-altropyranoside. nist.gov The synthesis of the previously unreported 1,4-anhydro-α-D-mannopyranose has also been achieved, although it proved challenging. chemrxiv.org The successful route involved a base-mediated intramolecular nucleophilic substitution of 2,3,6-tri-O-benzyl-α-D-mannopyranosyl chloride, followed by deprotection via hydrogenolysis. chemrxiv.org

This compound has been successfully utilized as a chiral starting material for the synthesis of novel ligands for sigma (σ) receptors, which are targets for potential therapeutic agents. researchgate.netnih.gov In one approach, the mannoside was converted via a nitrile intermediate into hept-3-ulopyranoside dimethyl ketals. nih.gov After selective hydrolysis, various amino substituents were introduced at the C-3 position. nih.gov

Research has shown that the stereochemistry of these derivatives is crucial for their biological activity. High affinity and selectivity for the σ₁-receptor were achieved with compounds that had an equatorially arranged amino substituent at position 3 and a dichlorophenylacetamide moiety at position 7. researchgate.netnih.gov In contrast, axially substituted amines at the same position did not interact with the σ₁ receptor. nih.gov Further modifications, such as heating an azide (B81097) intermediate with acid, led to the unexpected formation of an oxa-morphan derivative that also showed remarkable affinity for the σ₁ receptor. nih.gov The dimethylamine (B145610) derivatives in an anomeric mixture showed the highest affinity in one series of compounds. nih.gov

Synthesis of Anhydrosugars

Structural Characterization of Derivatives

Spectroscopic Analysis (FTIR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry)

A comprehensive analysis using Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (both ¹H and ¹³C), and mass spectrometry (MS) is essential for the unambiguous structural elucidation of these carbohydrate derivatives. researchgate.netresearchgate.net

FTIR Spectroscopy is used to identify the presence of specific functional groups. For example, in the synthesis of acylated derivatives, the introduction of ester groups is confirmed by the appearance of a strong absorption band for the carbonyl (-C=O) stretch, typically around 1680-1735 cm⁻¹. nih.govmedipol.edu.tr Concurrently, the broad stretching band corresponding to hydroxyl (-OH) groups (around 3380–3425 cm⁻¹) diminishes or disappears depending on the degree of substitution. nih.gov

| Functional Group | Typical FTIR Absorption Range (cm⁻¹) | Reference |

| -OH (hydroxyl stretch) | 3380 - 3430 | nih.govmedipol.edu.tr |

| -C=O (carbonyl stretch) | 1681 - 1735 | nih.govmedipol.edu.tr |

| -C=C- (alkene stretch) | ~1621 | nih.gov |

| -SO₂ (sulfonyl stretch) | ~1365 | medipol.edu.tr |

¹H-NMR Spectroscopy provides detailed information about the chemical environment of protons in the molecule. The introduction of a substituent causes a noticeable shift in the resonance signals of nearby protons. For instance, upon acylation of a hydroxyl group, the proton attached to the same carbon (H-C-O-Acyl) will resonate further downfield (at a higher δ value) compared to its position in the parent alcohol. cbijournal.com In the synthesis of methyl 6-O-cinnamoyl-2,3,4-tri-O-heptanoyl-α-d-mannopyranoside, the structure was confirmed by analyzing the characteristic signals for the cinnamoyl and heptanoyl groups in the ¹H-NMR spectrum. nih.gov The number of protons associated with each signal (integration) and the splitting patterns (multiplicity) help to confirm the structure and the specific location of the substituents. nih.govcbijournal.com

¹³C-NMR Spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. Similar to ¹H-NMR, the chemical shift of a carbon atom is sensitive to its electronic environment. The formation of an ester, for instance, is confirmed by the appearance of a signal for the carbonyl carbon in the downfield region of the spectrum (e.g., δ ~172-179 ppm). cbijournal.com The carbons bearing the newly introduced acyl groups also experience a downfield shift. cbijournal.com

| Derivative Type | Spectroscopic Technique | Key Observations (Exemplary δ values in ppm) | Reference |

| Pentanoyl Derivative | ¹H-NMR | H-2 resonates downfield to δ 5.21 (from ~4.00) after acylation. | cbijournal.com |

| Pentanoyl Derivative | ¹³C-NMR | Carbonyl carbon at δ 178.97; Pentanoyl carbons at δ 33.90, 22.22, 17.53, 13.67. | cbijournal.com |

| Benzenesulfonyl Derivative | ¹H-NMR | Phenyl protons appear as multiplets at δ 7.56, 7.45, and 7.27. | nih.gov |

Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized compound and can provide structural information through analysis of fragmentation patterns. For mixtures of partially methylated derivatives, analysis by GLC-MS is particularly powerful. The different isomers are separated by the gas chromatograph and then identified by their characteristic mass spectra. journals.co.za This combined technique allows for the precise identification of the methylation pattern in complex mixtures. journals.co.za

Together, these spectroscopic methods provide the necessary evidence to confirm that the desired chemical modification of this compound has occurred and to fully characterize the structure of the resulting derivative. researchgate.netresearchgate.netnih.gov

Physicochemical and Elemental Analysis

This compound is a white, crystalline powder. fujifilm.comlookchem.com Its physicochemical properties have been well-documented in scientific literature. The melting point of the compound is consistently reported in the range of 191 to 197°C. fujifilm.comfujifilm.com Specific optical rotation values are typically observed between +77° and +82° in aqueous solutions, indicating its chiral nature. fujifilm.comchemicalbook.comsigmaaldrich.com

The compound is readily soluble in water and methanol, but insoluble in ether. chemicalbook.comchemicalbook.comfishersci.at This solubility profile is characteristic of a polar molecule capable of forming hydrogen bonds. chemsynlab.com The molecular formula of this compound is C₇H₁₄O₆, and its molecular weight is approximately 194.18 g/mol . chemicalbook.comnih.govmpbio.com

Detailed physicochemical data is presented in the table below:

| Property | Value | Source(s) |

| Appearance | White, crystalline powder | fujifilm.comlookchem.com |

| Molecular Formula | C₇H₁₄O₆ | chemicalbook.comnih.govmpbio.com |

| Molecular Weight | 194.18 g/mol | fujifilm.comchemicalbook.comsigmaaldrich.comchemsynlab.comnih.govmpbio.com |

| Melting Point | 191-197 °C | fujifilm.comfujifilm.com |

| Optical Rotation | [α]D²⁰ +77° to +82° (c=1-10 in H₂O) | fujifilm.comchemicalbook.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Solubility | Soluble in water and methanol; Insoluble in ether | chemicalbook.comchemicalbook.comfishersci.at |

Elemental analysis of this compound, based on its molecular formula C₇H₁₄O₆, yields the following theoretical composition:

| Element | Symbol | Atomic Weight ( g/mol ) | Moles in Compound | Mass in Compound (g) | Percentage |

| Carbon | C | 12.01 | 7 | 84.07 | 43.30% |

| Hydrogen | H | 1.008 | 14 | 14.112 | 7.27% |

| Oxygen | O | 16.00 | 6 | 96.00 | 49.43% |

| Total | 194.182 | 100.00% |

X-ray Powder Diffraction (XRD) Studies

While comprehensive X-ray Powder Diffraction (XRD) data for this compound is not extensively detailed in readily available literature, studies on its single-crystal X-ray diffraction and the XRD of its derivatives provide valuable structural insights.

A 2014 study determined the crystal structure of this compound using single-crystal X-ray diffraction. acs.org The crystals were found to be orthorhombic, belonging to the space group P 21 21 21. nih.gov The unit cell parameters were determined as a = 9.2633 Å, b = 9.3690 Å, and c = 9.9779 Å, with α, β, and γ angles all being 90.00°. nih.gov This detailed structural information is crucial for understanding the three-dimensional arrangement of the molecule in its crystalline state.

| Crystallographic Parameter | Value | Source(s) |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | P 21 21 21 | nih.gov |

| a | 9.2633 Å | nih.gov |

| b | 9.3690 Å | nih.gov |

| c | 9.9779 Å | nih.gov |

| α | 90.00° | nih.gov |

| β | 90.00° | nih.gov |

| γ | 90.00° | nih.gov |

Furthermore, research on chemical modifications of this compound has utilized XRD to characterize the resulting derivatives. For instance, a study involving the regioselective 3-bromobenzoylation of this compound and subsequent acylation to produce a series of derivatives employed X-ray powder diffraction to identify the crystalline nature of these new compounds. sfu-kras.ru This indicates the utility of XRD as a tool for confirming the structure and purity of modified mannopyranosides.

Biological Interactions and Mechanisms

Carbohydrate-Protein Interactions

The primary biological relevance of methyl alpha-D-mannopyranoside lies in its interaction with proteins that recognize and bind to mannose. These interactions are fundamental to various cellular processes and are a major focus of biochemical and biomedical research. chemimpex.com

Lectin-Binding Studies

Lectins are proteins that exhibit high specificity for binding to carbohydrate moieties. scielo.br this compound is widely used in studies involving mannose-specific lectins to investigate binding mechanisms and to competitively elute glycoproteins from lectin affinity columns.

This compound is an effective inhibitor of the binding between lectins and their carbohydrate conjugates. This inhibitory action is the basis for its use in affinity chromatography, where it is used to release bound glycoproteins from a lectin-coated matrix. For instance, in studies involving the lectin Concanavalin A (Con A), this compound is used to inhibit the binding of Con A to mannosylated surfaces or molecules. nih.gov This principle has been applied in various assays, such as those evaluating the glycophenotype of tissues by inhibiting the binding of Con A conjugates. researchgate.net

Research has also explored how different saccharides inhibit lectin activity. In one study, the binding of a recombinant human mannose-binding lectin (rhMBL) to Candida albicans was significantly reduced by the polysaccharide mannan (B1593421), but not by the monosaccharide methyl-α-D-mannopyranoside, highlighting the importance of multivalent interactions (the cluster effect) for strong inhibition. nih.gov In another study, minimal differences were observed in the inhibition of various glucoamylases' interaction with Con A when using methyl-alpha-d-mannopyranoside. nih.gov

The interaction between this compound and Concanavalin A (Con A) is a well-studied model for carbohydrate-protein binding. Kinetic studies, such as those using temperature-jump relaxation techniques, have revealed that this binding occurs in a single bimolecular step. nih.gov These investigations often use a fluorescent indicator ligand, like 4-methylumbelliferyl alpha-D-mannopyranoside, which competes with this compound for the lectin's binding site. nih.govsigmaaldrich.com

Such studies have shown that while the association rate constants for various carbohydrates binding to Con A are similar, their differing affinities are primarily due to different dissociation rate constants. nih.gov Calorimetric studies have further elucidated the thermodynamics of this interaction, detecting a conformational change in Con A upon binding to this compound. thegoodscentscompany.com The binding of this monosaccharide to the fully metallized Con A complex has been shown to significantly perturb the protein's structural features. cdnsciencepub.com

| Ligand | Technique | Key Finding | Reference |

|---|---|---|---|

| This compound | Temperature-Jump Relaxation | Binding occurs in a single bimolecular step. Different affinities are mainly due to varying dissociation rates. | nih.gov |

| This compound | Titration Microcalorimetry | Binding to Con A induces a conformational change in the protein. | thegoodscentscompany.com |

| Trisaccharide 3,6-di-O-(alpha-D-mannopyranosyl)-D-mannose | Titration Microcalorimetry | Binds with a nearly -6 kcal mol-1 greater enthalpy change (ΔH) than this compound, indicating an extended binding site on Con A. | nih.gov |

This compound also interacts with the lectin from the fava bean, Vicia faba (also known as favin or VFA). biotrend.comdeyerchem.com This lectin shares a binding specificity for mannose and glucose with Con A. scielo.brbiotrend.com Studies using circular dichroism and fluorescence have determined the binding constants and free energy changes for the interaction between Vicia faba lectin and this compound. nih.govportlandpress.com These studies revealed that the addition of this compound increases the percentage of β-conformation in the lectin's structure. nih.gov

While structurally similar to Con A, the carbohydrate-binding site of Vicia faba lectin has distinct features. rcsb.orgresearchgate.net Research synthesizing various derivatives of methyl α-D-glucopyranoside and methyl α-D-mannopyranoside has explored a hydrophobic binding area adjacent to the primary carbohydrate-binding site in Vicia faba lectin.

| Method | Observation | Reference |

|---|---|---|

| Circular Dichroism & Fluorescence | Binding constants and free energy changes were estimated. Binding increased the β-conformation of the lectin. | nih.govportlandpress.com |

| Ultraviolet Difference Spectroscopy | Investigated the interaction between the lectin and the saccharide. | deyerchem.com |

| Hapten Inhibition Assay | Explored a hydrophobic binding site adjacent to the main carbohydrate-binding site. |

Concanavalin A Binding Kinetics

Enzyme Substrate and Inhibitor Activity

Beyond its interactions with lectins, this compound serves as a substrate for certain enzymes, particularly those involved in carbohydrate metabolism. chemimpex.com

This compound is utilized as a substrate in assays for glycosyltransferases. chemimpex.comsigmaaldrich.com For example, it acts as an acceptor molecule in reactions catalyzed by mannosyltransferases. A cell-free particulate enzyme system from Mycobacterium smegmatis was shown to transfer a mannose residue from GDP-mannose to methyl-alpha-D-mannopyranoside. nih.gov This reaction, which produced 2-O-alpha-D-mannopyranosyl-methyl-alpha-D-mannopyranoside, was specific for both the sugar nucleotide donor and the methyl monosaccharide acceptor, with an apparent Km of 35 mM for methyl-alpha-D-mannopyranoside. nih.gov This utility makes it a valuable tool for studying carbohydrate metabolism and the synthesis of complex carbohydrates. chemimpex.com

Substrate for Alpha-Mannosidase

This compound serves as a recognized substrate for alpha-mannosidase, an enzyme critical for the breakdown of mannose-containing oligosaccharides. In laboratory settings, it is frequently used in enzyme assays to characterize the activity and kinetics of alpha-mannosidases. The cleavage of the glycosidic bond in this compound by this enzyme releases mannose, a reaction that can be monitored to determine enzyme activity.

Specifically, derivatives of this compound are instrumental in studying linkage-specific alpha-mannosidases. For instance, methyl 2-O-(α-D-mannopyranosyl)-α-D-mannopyranoside is a substrate for the linkage-specific 1,2-α-mannosidase. rsc.org The ability of various alpha-mannosidases to act on different isomers of methyl-alpha-D-mannopyranoside provides insight into their substrate specificity.

Inhibition of Glycoprotein (B1211001) Synthesis and Degradation Enzymes

This compound and its analogs are involved in the complex processes of glycoprotein synthesis and degradation. Class I α-mannosidases, which are crucial for the maturation of N-glycans on glycoproteins, can be studied using this compound. researchgate.net These enzymes are responsible for trimming terminal α1,2-linked mannose residues from oligosaccharide intermediates during glycoprotein processing in the endoplasmic reticulum (ER) and Golgi apparatus. researchgate.net

The process of N-glycan processing is essential for the quality control of glycoprotein folding. uniprot.org ER mannosidase I, a class I alpha-mannosidase, trims a specific mannose residue from Man9GlcNAc2 to form Man8GlcNAc2 on properly folded proteins. researchgate.net This trimming is a critical step that signals a glycoprotein is ready to move from the ER. In cases of misfolded glycoproteins, further trimming by ER-resident mannosidases targets them for ER-associated degradation (ERAD). researchgate.netuniprot.org The study of these pathways and the enzymes involved often utilizes substrates and inhibitors derived from this compound. researchgate.netnih.gov

Activity with Alpha-Mannosidase Isoforms

Different isoforms of alpha-mannosidase exhibit varying activities and specificities towards this compound. For example, in human serum, two types of alpha-mannosidase with neutral pH optima can be distinguished by their inhibition by methyl-alpha-D-mannopyranoside. rsc.org

Furthermore, studies on alpha-mannosidases from different organisms and cellular compartments have revealed distinct substrate preferences. For instance, recombinant class I α-mannosidases from Arabidopsis thaliana, MNS1, MNS2, and MNS3, were all capable of cleaving methyl-2-O-α-d-mannopyranosyl-α-d-mannopyranoside, but not methyl-3-O-α-d-mannopyranosyl-α-d-mannopyranoside, highlighting their specificity for the α1,2-linkage. nih.gov The differential activity of these isoforms with specific substrates like this compound derivatives is crucial for understanding their precise biological roles in glycoprotein modification.

Microbial Interactions and Adhesion

This compound has been extensively studied for its ability to interfere with microbial adhesion, a critical first step in many infectious processes. Its structural similarity to mannose allows it to act as a competitive inhibitor of bacterial binding to host cells. nih.govrsc.orgpnas.org

Competitive Inhibition of Mannose Binding by Escherichia coli

This compound is a well-established competitive inhibitor of mannose binding by Escherichia coli. zhishangchemical.com Many strains of E. coli possess type 1 fimbriae, which are hair-like appendages with a mannose-specific adhesin, FimH, at their tip. rsc.orgrsc.org This adhesin allows the bacteria to bind to mannose-containing glycoproteins on the surface of host cells. By mimicking the terminal mannose residues of these glycoproteins, this compound can occupy the binding site of FimH, thereby preventing the bacteria from adhering to host tissues. rsc.orgrsc.org

The inhibitory concentration (IC50) of methyl α-D-mannopyranoside for inhibiting the agglutination of yeast cells by E. coli has been determined to be 0.45 mM. rsc.org This demonstrates its efficacy in competitively blocking the mannose-specific binding of the bacteria.

Blocking of Bacterial Adherence in Urinary Tract Infections

The inhibitory effect of this compound on bacterial adherence has significant implications for preventing infections, particularly urinary tract infections (UTIs) commonly caused by uropathogenic E. coli (UPEC). nih.govoup.comresearchgate.net Studies have shown that the administration of this compound can prevent the colonization of the urinary tract by E. coli in mice. nih.govoup.comresearchgate.net When the bacteria were injected into the bladder in the presence of the compound, a significant reduction in the number of bacteriuric mice was observed. nih.govoup.comresearchgate.net

This anti-adhesion strategy is considered a promising alternative to traditional antibiotic therapy, as it is less likely to promote the development of bacterial resistance. rsc.orgrsc.org By preventing the initial attachment of bacteria to the bladder epithelium, the infection can be effectively thwarted before it can establish. mdpi.com

Interaction with Bacterial Adhesins (e.g., FimH)

The molecular interaction between this compound and the bacterial adhesin FimH has been a subject of detailed investigation. rsc.orgnih.govrsc.org The FimH adhesin has a specific binding pocket that recognizes the alpha-anomer of D-mannose. mdpi.com this compound binds to FimH with a dissociation constant (Kd) of 2.2 μM, which is comparable to that of D-mannose (Kd of 2.3 μM), indicating a high affinity. rsc.orgrsc.org

The binding of mannosides to FimH is influenced by a structural feature known as the "tyrosine gate," formed by two tyrosine residues (Tyr48 and Tyr137). rsc.org This gate can accommodate the aglycone (non-sugar) portion of mannoside inhibitors, and hydrophobic interactions within this gate can enhance binding affinity. While this compound itself has a small methyl aglycone, this principle has been used to design more potent FimH antagonists with larger hydrophobic groups. rsc.orgrsc.org The interaction of this compound with FimH serves as a foundational model for the development of novel anti-adhesion therapies targeting bacterial infections.

Table of Research Findings on this compound Interactions

| Interaction Type | Interacting Molecule/System | Key Finding | Reference(s) |

|---|---|---|---|

| Enzymatic Substrate | Alpha-Mannosidase | Serves as a substrate for characterizing enzyme activity and kinetics. | |

| Enzymatic Substrate | 1,2-α-Mannosidase | Methyl 2-O-(α-D-mannopyranosyl)-α-D-mannopyranoside is a specific substrate. | rsc.org |

| Inhibition of Glycoprotein Processing | Class I α-Mannosidases | Involved in the trimming of mannose residues from N-glycans during glycoprotein synthesis and quality control. | researchgate.netuniprot.org |

| Differential Enzyme Activity | Alpha-Mannosidase Isoforms | Different isoforms exhibit varying specificities and activities towards this compound and its derivatives. | nih.govrsc.org |

| Microbial Adhesion Inhibition | Escherichia coli | Acts as a competitive inhibitor of mannose binding, preventing bacterial adhesion to host cells. | zhishangchemical.com |

| Infection Prevention | Uropathogenic E. coli (UPEC) | Blocks bacterial adherence in the urinary tract, reducing the incidence of UTIs in animal models. | nih.govoup.comresearchgate.net |

| Molecular Interaction | FimH Adhesin | Binds with high affinity (Kd = 2.2 μM) to the FimH mannose-binding pocket. | rsc.orgrsc.org |

Table of Compound Names

| Compound Name | |

|---|---|

| 1-deoxymannojirimycin | |

| D-mannose | |

| Kifunensine | |

| Mannose | |

| Methyl 2-O-(α-D-mannopyranosyl)-α-D-mannopyranoside | |

| Methyl 3-O-α-d-mannopyranosyl-α-d-mannopyranoside | |

| Methyl alpha-D-glucopyranoside | |

| This compound |

Inhibition of Yeast Agglutination by E. coli

Differentiation of Listeria Species via Fermentation

In microbiology, this compound is utilized as a substrate in carbohydrate fermentation tests to aid in the differentiation of various Listeria species. sigmaaldrich.comscientificlabs.co.uk The test determines an organism's ability to ferment the sugar, which results in the production of acid. ku.dk This acidification is detected by a pH indicator, typically bromothymol blue, which changes color (e.g., to yellow) in the presence of acid, indicating a positive result. ku.dk

This fermentation test is a component of the biochemical profiling used to identify and distinguish between closely related Listeria species. For example, Listeria monocytogenes, the primary human pathogen of the genus, is capable of fermenting this compound. sigmaaldrich.comku.dk This characteristic helps differentiate it from other non-pathogenic or less common species.

Therapeutic and Biomedical Research Applications

Antimicrobial and Antifungal Potential

Methyl alpha-D-mannopyranoside and its derivatives have demonstrated notable activity against a range of microbial and fungal pathogens.

Antibacterial Activity (Gram-positive and Gram-negative bacteria)

Derivatives of this compound have shown promising antibacterial effects. In vitro assessments against several Gram-positive and Gram-negative bacterial strains have revealed that these compounds can exhibit moderate to good antimicrobial activity. tandfonline.comresearchgate.net For instance, certain acylated derivatives have demonstrated notable inhibition zones against bacteria such as Bacillus cereus and Staphylococcus aureus. nih.gov Specifically, some synthesized mannopyranoside derivatives displayed minimum inhibitory concentration (MIC) values ranging from 0.25 to 2.0 μg/mL against various pathogenic bacteria. tandfonline.com The antibacterial efficacy of these derivatives is often compared to standard antibiotics. researchgate.net Studies have indicated that carbohydrate fatty acid derivatives of this compound are generally more active against Gram-positive bacteria than Gram-negative bacteria. nih.govtudublin.ie The lauric ester of this compound, for example, showed a high growth-inhibitory effect with a MIC value of 0.04 mM, which is comparable to monolaurin. nih.govtudublin.ie

Table 1: Antibacterial Activity of Methyl α-D-mannopyranoside Derivatives

| Compound/Derivative | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Cinnamoyl-substituted mannopyranoside (Compound 4) | Bacillus cereus | Inhibition zone: 15.17 ± 0.4 mm | nih.gov |

| Cinnamoyl-substituted mannopyranoside (Compound 4) | Staphylococcus aureus | Inhibition zone: 14.10 ± 0.7 mm | nih.gov |

| Cinnamoyl-substituted mannopyranoside (Compound 6) | Staphylococcus aureus | Inhibition zone: 15.12 ± 0.1 mm | nih.gov |

| Cinnamoyl-substituted mannopyranoside (Compound 6) | Bacillus cereus | Inhibition zone: 15.15 ± 0.3 mm | nih.gov |

| MDMP derivatives 3 and 6 | Various microorganisms | MIC: 0.25 to 2.0 μg/mL | tandfonline.com |

| Lauric ester of this compound | Listeria monocytogenes | MIC: 0.04 mM | nih.govtudublin.ie |

Antifungal Susceptibility (e.g., Aspergillus niger, Aspergillus flavus, Candida albicans)

The antifungal potential of this compound and its derivatives is a significant area of research. researchgate.net Studies have shown that these compounds can effectively inhibit the mycelial growth of various fungal species. For example, several derivatives of methyl α-d-mannopyranoside demonstrated significant inhibition against both Aspergillus niger and Aspergillus flavus. nih.govmdpi.com One particular cinnamoyl-substituted derivative (compound 4) exhibited remarkable inhibition of 96.22 ± 1.1% against A. niger and 98.47 ± 1.0% against A. flavus, surpassing the efficacy of the standard antibiotic nystatin. nih.govmdpi.com Other derivatives also showed strong mycelial growth inhibition against A. flavus. nih.govmdpi.com Furthermore, computational studies have suggested favorable binding interactions between this compound and antifungal proteins from Candida albicans, indicating its potential as an antifungal agent against this yeast. researchgate.net The pradimicin derivative, BMY-28864, has been shown to bind to yeast mannan (B1593421), including this compound, which is a crucial first step in its antifungal action against Candida albicans. nih.gov

Table 2: Antifungal Activity of Methyl α-D-mannopyranoside Derivatives

| Compound/Derivative | Fungal Strain | Inhibition (%) | Reference |

|---|---|---|---|

| Cinnamoyl-substituted mannopyranoside (Compound 4) | Aspergillus niger | 96.22 ± 1.1 | nih.govmdpi.com |

| Cinnamoyl-substituted mannopyranoside (Compound 4) | Aspergillus flavus | 98.47 ± 1.0 | nih.govmdpi.com |

| Cinnamoyl-substituted mannopyranoside (Compound 2) | Aspergillus flavus | 91.34 ± 1.0 | nih.govmdpi.com |

| Cinnamoyl-substituted mannopyranoside (Compound 3) | Aspergillus flavus | 91.12 ± 1.0 | nih.govmdpi.com |

| Cinnamoyl-substituted mannopyranoside (Compound 6) | Aspergillus flavus | 97.02 ± 1.1 | nih.govmdpi.com |

Structure-Activity Relationship Studies for Enhanced Antimicrobial Activity

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial properties of this compound. Research has shown that the introduction of various acyl groups, such as cinnamoyl, heptanoyl, and octanoyl groups, can significantly enhance the antimicrobial activity of its derivatives. nih.gov For instance, the acylation of mannopyranoside has been found to boost its antimicrobial effects. nih.gov SAR studies have demonstrated that combining lauroyl and myristoyl acyl chains with the mannopyranose core is particularly effective against bacteria. tandfonline.comtandfonline.com The length of the fatty acid chain in mannopyranoside esters has a significant impact on their antifungal activity, with C12 chains being more potent against Aspergillus species. preprints.org Furthermore, the position of acylation is also important, as mannopyranoside esters with a C8 chain at the C-6 position show greater antifungal inhibition. preprints.org These findings highlight that the carbohydrate moiety and the nature of the chemical bond are both involved in the antimicrobial activity of these derivatives. nih.govtudublin.ie

Anti-inflammatory and Immunomodulatory Effects

Beyond its antimicrobial properties, this compound has also been investigated for its potential to modulate inflammatory and immune responses.

Inhibition of Rat Adjuvant Arthritis

A notable study demonstrated the therapeutic effect of this compound in a rat model of adjuvant arthritis. nih.gov The administration of this simple carbohydrate was found to inhibit both the inflammation and the destructive changes associated with the arthritis. nih.gov This effect was comparable to that of mannan isolated from the pathogenic yeast Candida albicans. nih.gov The study measured variables such as hind paw swelling and serum albumin levels, and also used radiographic imaging to assess the arthritic changes. nih.gov

Immunoregulatory Mechanisms

The anti-arthritic effect of this compound is thought to be mediated through an immunoregulatory mechanism. nih.gov The observation that the therapeutic effect was not dose-dependent suggests a complex interaction with the immune system. nih.gov It is proposed that mannose-containing structures can directly regulate various cellular activities and may play a role in modulating the immune response. openmicrobiologyjournal.com The immunomodulatory properties of mannans from yeast cell walls, which share structural similarities with this compound, have been shown to influence immune cell functions. openmicrobiologyjournal.com

Drug Delivery and Targeting

The compound is instrumental in creating targeted drug delivery systems, enhancing the efficacy and specificity of therapeutic treatments.

This compound is employed for the mannosylation of lipid nanoparticles (LNPs), a process that involves engineering the surface of these nanoparticles. nih.govzhishangchemical.com This surface modification is a key strategy for active drug targeting. In one study, mannosylated Solid Lipid Nanoparticle assemblies (SLNas) were developed using a melt emulsifying technique with biocompatible lipids like cholesteryl myristate and either palmitic acid or tripalmitin. unimore.itnih.gov The process incorporates methyl α-D-mannopyranoside as the functionalizing agent to create a mannose-decorated surface on the nanoparticles. unimore.it This surface engineering with mannose residues is designed to facilitate the recognition of the nanoparticles by specific receptors on target cells. nih.gov

The primary goal of mannosylating LNPs is to target antigen-presenting cells (APCs), such as macrophages and dendritic cells. nih.govzhishangchemical.com These immune cells express the mannose receptor (MR, CD206), a C-type lectin receptor that recognizes and binds to mannose-terminated glycans. mdpi.comnih.govraco.cat By decorating nanoparticles with this compound, these drug delivery systems can be specifically directed towards APCs. nih.gov This targeting strategy leverages a natural biological pathway, as the mannose receptor is involved in both innate and adaptive immunity, playing a role in the phagocytosis of pathogens and the processing and presentation of antigens. mdpi.comnih.gov The binding of mannosylated nanoparticles to these receptors can enhance uptake by APCs, which is a critical step for improving vaccine efficacy and delivering drugs directly to infected or cancerous cells. mdpi.commdpi.com

A specific and significant application of this targeting strategy is in the development of inhaled therapies for tuberculosis (TB). nih.govmedchemexpress.comtargetmol.com Researchers have engineered mannosylated Solid Lipid Nanoparticle assemblies (SLNas) to deliver the anti-TB drug rifampicin. unimore.itnih.gov The objective is to target alveolar macrophages, which are the primary host cells for Mycobacterium tuberculosis. nih.gov In these studies, SLNas were surface-engineered with methyl α-d-mannopyranoside to facilitate recognition by the mannose receptors on these macrophages. nih.gov The research demonstrated that while the powder's cohesiveness somewhat impaired respirability, the surface mannosylation led to quicker phagocytosis by macrophages, confirming the promotion of active targeting. unimore.itnih.gov These mannosylated SLNas showed suitable physical properties for passive targeting of alveolar macrophages and maintained adequate drug payloads of 10-15%. unimore.itnih.gov

Table 1: Research Findings on Mannosylated SLNas for Anti-Tuberculosis Therapy

| Feature | Observation | Source |

|---|---|---|

| Targeting Moiety | Methyl α-D-mannopyranoside | nih.gov |

| Drug Delivered | Rifampicin | nih.gov |

| Primary Target Cell | Alveolar Macrophages | nih.gov |

| Drug Payload | 10-15% | nih.gov |

| Key Finding | Surface mannosylation promoted quicker macrophage phagocytosis. | unimore.itnih.gov |

| Administration Route | Inhalation | nih.gov |

Targeting Antigen Presenting Cells (APCs) through Mannose Receptors

Therapeutic Agent Development

Beyond its role in drug delivery, this compound is a foundational molecule in the development of new therapeutic agents, particularly those aimed at carbohydrate-mediated biological processes.

This compound serves as a crucial building block or intermediate in the synthesis of new, more complex compounds for therapeutic use. chemimpex.comzhishangchemical.com Its structure is a starting point for creating derivatives with potential biological activity. nih.gov For instance, it has been used to synthesize a series of trihydroxy and tetrahydroxy seven-membered iminosugars, which are explored as stable analogues of other biologically active compounds. zhishangchemical.commpbio.com The growing interest in carbohydrate derivatives as promising antibacterial and therapeutic agents has spurred research into the synthesis of various mannopyranoside derivatives. nih.govresearchgate.net These synthetic efforts involve regioselective acylation to enhance the biological characteristics of the parent molecule. nih.govnih.gov Furthermore, the compound is used in enzyme assays, acting as a substrate for enzymes like alpha-mannosidase, which aids in the study of carbohydrate metabolism and the screening of potential enzyme inhibitors. chemimpex.com

Research has indicated that this compound and its derivatives have potential applications in modulating the immune response. The interaction with the mannose receptor on immune cells is a key mechanism for this modulation. raco.cat Studies have shown that simple carbohydrates, including this compound, can have a therapeutic effect in animal models of autoimmune diseases. In one study, the compound was shown to inhibit both inflammation and destructive arthritic changes in a rat model of adjuvant arthritis. nih.gov This effect, which was not dose-dependent, suggests a potential immunoregulatory mechanism. nih.gov The adjuvant activity of other immune modulators, like lactoferrin, can be specifically inhibited by methyl-alpha-D-mannopyranoside, further highlighting its role in pathways that regulate immune function. nih.gov

Table 2: Investigated Therapeutic Derivatives of this compound

| Derivative Class | Research Focus | Potential Application | Source |

|---|---|---|---|

| Cinnamoyl-substituted mannopyranosides | Synthesis and evaluation of antimicrobial properties. | Development of pharmaceutical interventions for influenza. | nih.gov |

| Acylated mannopyranoside analogues | Investigation of antibacterial, antifungal, and anticancer properties. | Development of new antimicrobial and anticancer agents. | researchgate.netnih.gov |

| Tri- and tetrahydroxylated iminosugars | Synthesis of stable noeuromycin analogues. | Development of novel therapeutic analogues. | mpbio.com |

| Simple methyl-alpha-D-mannopyranoside | Inhibition of inflammation and arthritis in animal models. | Treatment of autoimmune conditions like rheumatoid arthritis. | nih.gov |

Design of FimH Antagonists for UPEC Infections

Uropathogenic Escherichia coli (UPEC) is a primary cause of urinary tract infections (UTIs), largely due to the adhesion of the bacterial protein FimH to mannosylated glycoproteins on the surface of bladder cells. nih.govrsc.org This interaction is a critical first step in the infection process, making FimH a compelling target for anti-adhesion therapy. nih.govnih.gov This approach aims to prevent infection by blocking bacterial attachment rather than killing the bacteria, which may reduce the likelihood of developing antibiotic resistance. rsc.org

This compound serves as a foundational molecule for the design of FimH antagonists. Itself a weak inhibitor of FimH, with a reported IC50 value of 2810.7 nM, it provides a scaffold for the synthesis of more potent derivatives. nih.govrsc.org Researchers have developed a variety of antagonists by modifying the structure of this compound, leading to compounds with significantly improved inhibitory activity. nih.govrsc.org For instance, certain C-linked mannoside derivatives have demonstrated nanomolar and even sub-nanomolar affinity for FimH. nih.gov These rationally designed antagonists have been shown to effectively decrease bacterial adhesion to human bladder epithelial cells in vitro. nih.govrsc.org

| Compound | Reported IC50 | Reference |

| This compound | 2810.7 nM | nih.gov |

| C-linked allyl α-D-mannopyranoside derivative 21 | 19.4 nM | nih.gov |

| C-linked allyl α-D-mannopyranoside derivative 22 | 74.1 nM | nih.gov |

Exploration of Antiviral Properties

The potential of this compound and its derivatives as antiviral agents has been a subject of increasing research interest. nih.gov Computational studies, including molecular docking and dynamics simulations, have been employed to investigate the binding affinities of these compounds against various viral targets. nih.govresearchgate.net

One area of focus has been the SARS-CoV-2 virus, the causative agent of the COVID-19 pandemic. Molecular docking studies have assessed the interaction between this compound derivatives and the spike glycoprotein (B1211001) of different SARS-CoV-2 variants, including Alpha, Beta, Gamma, Delta, and Omicron. researchgate.net Notably, a derivative designated as L06 exhibited a higher binding affinity to the alpha variant (-8.5 kcal/mol) compared to the standard drug Molnupiravir (-6.9 kcal/mol). researchgate.net These computational analyses suggest that such derivatives could potentially inhibit viral entry into host cells.

Another significant viral target under investigation is the H5N1 influenza A virus. nih.govnih.gov Molecular docking studies have been performed against the H5N1 protein 6VMZ, with certain cinnamoyl-substituted mannopyranoside derivatives showing strong binding affinities. nih.gov For example, compounds designated as 4 and 6 in one study displayed binding affinities of -7.2 and -7.0 kcal/mol, respectively. nih.gov These findings highlight the potential of these compounds as candidates for further development as antiviral drugs. nih.govnih.gov

| Virus Target | Derivative Type | Key Findings | Reference |

| SARS-CoV-2 (Alpha variant) | L06 | Binding affinity of -8.5 kcal/mol | researchgate.net |

| H5N1 Influenza A (6VMZ) | Compound 4 (cinnamoyl-substituted) | Binding affinity of -7.2 kcal/mol | nih.gov |

| H5N1 Influenza A (6VMZ) | Compound 6 (cinnamoyl-substituted) | Binding affinity of -7.0 kcal/mol | nih.gov |

Anticancer Properties and Cytotoxicity Assessment

Derivatives of this compound have also been evaluated for their potential as anticancer agents. researchgate.net Research has involved the synthesis of various acylated derivatives and subsequent assessment of their cytotoxic effects on cancer cell lines. researchgate.net

In one study, the cytotoxicity of cinnamoyl-substituted mannopyranosides was evaluated using a brine shrimp lethality bioassay. nih.gov The results indicated that the level of toxicity was influenced by the nature of the substituents. For instance, methyl 6-O-cinnamoyl-α-D-mannopyranoside (compound 2) showed the lowest toxicity with a 27.07% mortality rate, while other derivatives with longer alkyl chains or phenyl rings exhibited higher toxicity, in the range of 36.10–37.03%. nih.gov Another study noted that while some derivatives showed promise, their development could be hampered by factors such as high molecular weight and potential for irritation. nih.govnih.gov The cytotoxic effects of some derivatives have also been evaluated in murine melanoma (B16F10) cells, with one benzylidene derivative showing no significant cytotoxicity at concentrations up to 20 µM over 48 hours.

| Derivative | Cytotoxicity Finding | Reference |

| Methyl 6-O-cinnamoyl-α-D-mannopyranoside (Compound 2) | 27.07% mortality in brine shrimp bioassay | nih.gov |

| Cinnamoyl-substituted derivatives (Compounds 4 and 6) | 36.10–37.03% mortality in brine shrimp bioassay | nih.gov |

| 4,6-O-Benzylidene-1,3-di-O-methyl-a-D-mannopyranoside | No significant cytotoxicity in B16F10 cells up to 20 µM |

Protein Purification and Glycoconjugate Elution

This compound is a widely used reagent in the field of biochemistry, particularly for the purification of mannose-binding proteins and glycoproteins through affinity chromatography. This technique relies on the specific and reversible interaction between the sugar and the carbohydrate-binding site of the protein.

Lectins, which are proteins that bind to specific carbohydrate structures, are often the targets of this purification method. oup.com For example, Concanavalin A (Con A), a mannose/glucose-binding lectin, can be immobilized on a solid support like Sepharose. A crude cell extract containing various proteins is then passed through this column. The mannose-binding proteins will bind to the immobilized Con A, while other proteins pass through. Subsequently, a solution of this compound is used to elute the bound proteins from the column. mpbio.com The free this compound competes with the immobilized lectin for the protein's binding site, causing the protein to be released and collected in a purified form. oup.com This method has been successfully employed for the purification of various glycoproteins, including Dolichos lablab lectin and γ-glutamyltransferase. oup.com

Computational and Biophysical Studies

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mechanisms of ligands like methyl alpha-D-mannopyranoside to their protein targets.

Molecular docking studies have been employed to investigate the interaction of this compound and its derivatives with various pathogenic proteins.

Candida albicans Proteins: The antifungal potential of this compound has been explored by docking it against essential proteins from Candida albicans, a common fungal pathogen. growingscience.com Studies have simulated the interactions between the compound and antifungal protein targets such as 1IYL and 1AI9, revealing favorable binding within their active sites. growingscience.comresearchgate.netgrowingscience.com Docking analyses of various derivatives have also been conducted against other C. albicans proteins like 1EAG to understand the molecular basis for their observed antifungal activity. nih.gov These computational approaches help to identify the key interactions that could inhibit the function of these fungal proteins. growingscience.comresearchgate.netgrowingscience.com

H5N1 Influenza A Virus: In the search for novel antiviral agents, derivatives of this compound have been docked against the H5N1 influenza A virus. nih.gov Specifically, cinnamoyl-substituted derivatives were studied for their interaction with the target protein 6VMZ. nih.govnih.gov The results indicated significant binding, suggesting that these compounds could act as potential inhibitors of the virus. nih.govnih.gov

The effectiveness of a ligand is often correlated with its binding affinity to the target protein, which is quantified by a docking score. Lower binding energy values typically indicate a more stable and favorable interaction.

In studies involving H5N1 influenza A virus protein (6VMZ), certain acylated derivatives of methyl α-d-mannopyranoside demonstrated strong binding affinities. For instance, compounds featuring cinnamoyl, heptanoyl, and benzenesulfonyl groups exhibited the highest binding affinities, with docking scores of -7.2 kcal/mol and -7.0 kcal/mol for two particular derivatives. nih.govnih.gov Similarly, when docked against proteins from Candida albicans (1IYL and 1AI9), methyl α-D-mannopyranoside showed favorable binding interactions, which supports its potential as an antifungal agent. growingscience.comgrowingscience.com Docking studies against bacterial and other fungal proteins also revealed notable binding affinities for various derivatives, often rationalizing their in vitro antimicrobial activities. researchgate.net These interactions are stabilized by a network of non-bonding forces, primarily hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues in the protein's active site. scirp.org

Table 1: Molecular Docking Binding Affinities of this compound Derivatives

| Target Organism | Target Protein (PDB ID) | Derivative Type | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|

| H5N1 Influenza A Virus | 6VMZ | Cinnamoyl derivative (4) | -7.2 | nih.gov |

| H5N1 Influenza A Virus | 6VMZ | Benzenesulfonyl derivative (6) | -7.0 | nih.gov |

| Candida albicans | 1IYL, 1AI9 | Methyl α-D-mannopyranoside | Favorable binding interactions | growingscience.comgrowingscience.com |

| Escherichia coli | 4XO8 | Various acylated derivatives | Significant interactions | tandfonline.com |

| Aspergillus flavus | 1R51 | Various acylated derivatives | Significant interactions | tandfonline.com |

Binding Interactions with Target Proteins (e.g., H5N1 Influenza A Virus, Candida albicans proteins)

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of the behavior of atoms and molecules over time. These simulations are used to assess the stability of ligand-protein complexes and to study conformational changes.

MD simulations have been conducted to validate the stability of complexes formed between this compound derivatives and their target proteins. nih.govresearchgate.net For instance, a 100-nanosecond (ns) simulation of derivatives docked with the H5N1 influenza A virus protein (6VMZ) confirmed that the complex remained stable in a simulated physiological environment. nih.govnih.gov The results showed a stable conformation and consistent binding pattern throughout the simulation. nih.govresearchgate.net Similar 100 ns MD simulations for derivatives complexed with proteins from Escherichia coli (4XO8) and Aspergillus flavus (1R51) also demonstrated the dynamic stability of the docked complexes. tandfonline.com These simulations, which often analyze parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), provide strong evidence that the binding observed in docking studies is maintained over time. nih.govtandfonline.com

The conformation of the glycosidic linkage in this compound is a critical determinant of its interaction with other molecules. Studies combining classical MD and Car-Parrinello molecular dynamics (CPMD) simulations have investigated how this conformation is affected by interactions with metal ions, such as the ferric ion (FeIII). acs.orgnih.gov

In the gas phase, both classical and CPMD simulations show that the conformational preference of the glycosidic linkage follows the order: gauche clockwise (g+) > gauche anticlockwise (g−) > trans (t). acs.org However, the presence of an FeIII ion alters this preference. CPMD simulations revealed that upon coordination with FeIII, the potential free energy minimum of the glycosidic linkage shifts, and the preference changes to g+ > t ≈ g−. acs.org The FeIII ion was found to interact with specific hydroxyl oxygen atoms of the carbohydrate, which in turn affects the ground state conformation. acs.orgnih.gov This effect, stabilized by intramolecular hydrogen bonds, was accurately captured by ab initio CPMD simulations but was not detected by classical MD simulations, highlighting the importance of quantum mechanical effects in describing these interactions. acs.orgnih.gov

Conformational Stability and Binding Patterns

Pharmacokinetic and Toxicity Predictions (ADMET Analysis)

ADMET analysis involves the computational prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. This in silico screening is vital for assessing the drug-likeness and potential safety profile of a compound early in the drug discovery process.

Table 2: Predicted ADMET Properties of this compound and its Derivatives

| Compound/Derivative Class | Predicted Property | Outcome | Reference |

|---|---|---|---|

| Methyl α-D-mannopyranoside | Toxicity | Low toxicity | growingscience.comgrowingscience.com |

| Drug-likeness | Suitable properties, moderate metabolic stability | growingscience.comgrowingscience.com | |

| Acylated Derivatives | Pharmacokinetics | Good bioavailability, improved kinetic parameters | researchgate.net |

| Drug-likeness | Greater drug similarity, improved profiles | tandfonline.com | |

| Cinnamoyl/Benzenesulfonyl Derivatives | Pharmacological Activity | Favorable | nih.govresearchgate.net |

| Drug Score | Low for some high molecular weight derivatives | nih.govresearchgate.net |

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Profiles

Computational ADMET studies predict the pharmacokinetic and toxicity properties of chemical compounds. For this compound and its derivatives, these predictions suggest favorable characteristics for potential therapeutic use. researchgate.net Studies indicate that the parent compound and its esters are predicted to have the ability to cross the blood-brain barrier and exhibit low toxicity. unimas.my Alpha methyl mannoside is suggested to have a minimal toxicity profile and does not cause mutations. nih.gov In silico assessments of synthesized derivatives of Methyl α-D-mannopyranoside have shown favorable pharmacokinetic features. Specifically, these compounds are predicted to be non-carcinogenic and highly water-soluble. researchgate.net The ADMET predictions for certain derivatives revealed good drug-likeness characteristics, indicating they are biologically active compounds. researchgate.net

Table 1: Summary of Predicted ADMET Properties for Methyl α-D-mannopyranoside Derivatives This table is a representative summary based on findings from multiple studies on various derivatives.

| Parameter | Predicted Outcome | Reference |

|---|---|---|

| Blood-Brain Barrier Permeability | Can pass through | unimas.my |

| Toxicity | Low / Minimal toxicity profile | unimas.mynih.gov |

| Carcinogenicity | Non-carcinogenic | researchgate.net |

| Water Solubility | High | researchgate.net |

| Pharmacokinetic Profile | Favorable | researchgate.net |

Drug-likeness and Drug Score Assessment

Table 2: Predicted Drug-Likeness Parameters for Methyl α-D-mannopyranoside Note: These values are generally calculated for the parent compound and serve as a baseline for assessing its derivatives.

| Parameter | Value | Source |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 99.38 Ų | chemscene.com |

| LogP | -2.5673 | chemscene.com |

| Hydrogen Bond Acceptors | 6 | chemscene.com |

| Hydrogen Bond Donors | 4 | chemscene.com |

| Rotatable Bonds | 2 | chemscene.com |

Quantum Chemical Analysis and DFT Optimization

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to understand the electronic structure and reactivity of molecules. Such studies on this compound and its derivatives have provided insights into their geometry, thermodynamic properties, and chemical behavior. ajchem-a.comajchem-a.com Geometry optimization is a common first step, often performed with basis sets like 3-21G, to find the most stable molecular conformation. researchgate.netajchem-a.comajchem-a.com These computational methods are crucial for elucidating the physical and chemical properties that govern the interactions of these compounds at a molecular level. ajchem-a.com

Molecular Geometry and Electronic Properties

DFT calculations are used to determine the optimized molecular geometry and electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.comajchem-a.com The energy difference between the HOMO and LUMO, known as the energy gap (Δε), is a critical parameter. growingscience.com For the parent Methyl α-D-mannopyranoside, one study reported a wide energy gap of 0.27439 eV, suggesting high stability. researchgate.netajchem-a.comajchem-a.com Intramolecular hydrogen bonds have been identified through ab initio studies as a key factor in stabilizing the conformation of the glycosidic linkage. acs.org The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, helps in identifying sites for electrophilic and nucleophilic attacks. unimas.myresearchgate.net

Chemical Reactivity Calculations